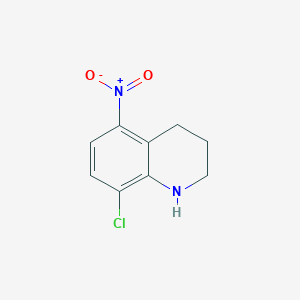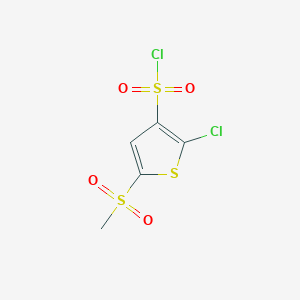![molecular formula C10H15Cl2N3 B1457417 [3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propyl]amine dihydrochloride CAS No. 1823044-68-3](/img/structure/B1457417.png)
[3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propyl]amine dihydrochloride
Descripción general
Descripción
“[3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propyl]amine dihydrochloride” is a chemical compound with the IUPAC name 3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propan-1-amine dihydrochloride .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The yield was 76% and the melting point was between 212–214 ℃ .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, ATR-FTIR spectroscopy reveals peaks at 3047 cm^-1 (C–H stretch), 1661 cm^-1 (C=O stretch), 1561 cm^-1 (C=C stretch), 1418 cm^-1 (C–H band), 1242 cm^-1 (C–N stretch), and 788 cm^-1 (C–Cl stretch) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 212–214 ℃ . Its molecular weight is 248.15 .Aplicaciones Científicas De Investigación
Fibroblast Growth Factor Receptor Inhibitor
This compound has been used in the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, which have shown potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .
Antidiabetic Agent
Pyrrolo[2,3-d]pyrimidine-based analogues, which include this compound, have been synthesized and evaluated for their ability to inhibit the α-amylase enzyme . This enzyme plays a key role in the breakdown of starch into glucose, thus inhibiting it can help manage blood sugar levels, making these compounds potential antidiabetic agents .
Anti-inflammatory Agent
A series of compounds based on the hybridization of 7H-pyrrolo[2,3-d]pyrimidine and cinnamamide fragments, which include this compound, have been designed and synthesized to develop novel nitric oxide (NO) production inhibitors . Overexpression of NO plays a significant role in inflammation, thus reducing its production can be a potential anti-inflammatory strategy .
Cancer Therapy
In vitro studies have shown that compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . This suggests that this compound could be used in cancer therapy.
Cell Viability Studies
This compound has been used in studies to assess cell viability . Results showed that most cells were viable even at high concentrations of the compound, indicating that it did not affect cell proliferation .
Drug Development
Given its various applications in scientific research, this compound can be used in the development of new drugs. Its low molecular weight makes it an appealing lead compound, beneficial for subsequent optimization .
Propiedades
IUPAC Name |
3-pyrrolo[2,3-b]pyridin-7-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.2ClH/c11-5-2-8-13-7-1-3-9-4-6-12-10(9)13;;/h1,3-4,6-7H,2,5,8,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLIWZBRRGWEHGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C2=NC=CC2=C1)CCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(7H-pyrrolo[2,3-b]pyridin-7-yl)propyl]amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7R)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1457335.png)

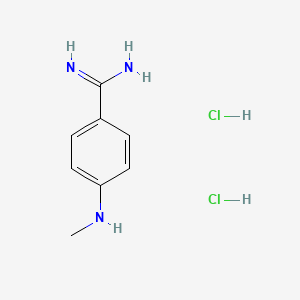

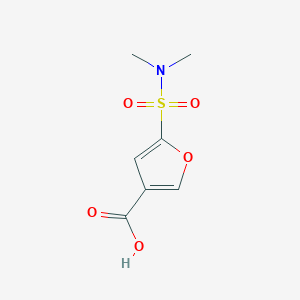
![2-[(2-Chlorophenyl)sulfanyl]acetohydrazide hydrochloride](/img/structure/B1457345.png)
![[4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B1457346.png)
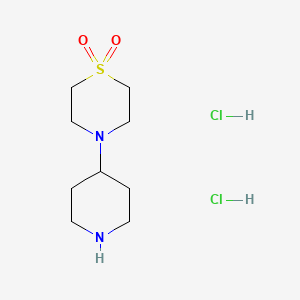

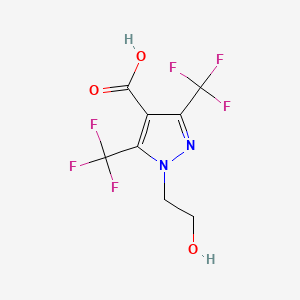

![(7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1457354.png)
